molecular formula C12H20N4O2 B077770 (NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide CAS No. 10465-81-3

(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide

Cat. No. B077770
CAS RN: 10465-81-3
M. Wt: 252.31 g/mol
InChI Key: OQJBFFCUFALWQL-BUHFOSPRSA-N
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Description

Synthesis Analysis

A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established from 4-aminopyridine and N,N′-carbonyldiimidazole through acylation, deprotection, and salt formation, demonstrating a general approach to synthesizing piperidine derivatives (Wei et al., 2016). Such methodologies could be adapted for the synthesis of “(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide,” focusing on efficient reaction conditions and high-purity yields.

Molecular Structure AnalysisA study on the crystal structure of a similar compound, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, has been reported, which was characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR spectroscopic techniques, and X-ray analysis (Balaban et al., 2008). These techniques provide insights into the molecular structure, confirming the identity and purity of the synthesized compounds and can be applied to “(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide.”

Chemical Reactions and Properties

The chemical properties of piperidine derivatives often involve their reactivity in forming complex structures through various reactions, including aminomethylation (Dotsenko et al., 2012). Such reactions are crucial for the functionalization and further application of these compounds in medicinal chemistry and material science.

Scientific Research Applications

  • Pharmacological Properties Modification : The study by Vorberg et al. (2016) discusses the modulation of pharmacologically relevant properties in piperidine derivatives, including the effects on basicity, lipophilicity, solubility, and oxidative degradation. This research is significant for understanding how modifications in the piperidine structure can impact its pharmacological properties (Vorberg et al., 2016).

  • Solvatochromism and Fluorescence : Niko et al. (2014) developed a pyrene-based D–π–A dye that includes a piperidine structure. This dye exhibited solvatochromism and bright fluorescence in various solvents, including water. This finding is important for applications in dye chemistry and material sciences (Niko et al., 2014).

  • HIV-1 Reverse Transcriptase Inhibition : Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines as inhibitors of HIV-1 reverse transcriptase. They identified certain piperidine analogs that are potent against both wild-type HIV-1 and a range of resistant mutant viruses. This research contributes to the development of new antiretroviral drugs (Tang et al., 2010).

  • Anticonvulsant Activity : A study by Ho et al. (2001) on 2-piperidinecarboxylic acid derivatives and related pharmacophores revealed their potential as anticonvulsants. This research is valuable for the development of new treatments for seizures and epilepsy (Ho et al., 2001).

  • Aminocarbonylation Reactions : Takács et al. (2014) investigated alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, highlighting their role in organic synthesis and potential pharmaceutical applications (Takács et al., 2014).

  • Anti-angiogenic and DNA Cleavage Activities : Research by Kambappa et al. (2017) on novel piperidine-4-carboxamide derivatives demonstrated their significant anti-angiogenic and DNA cleavage activities, suggesting potential use in cancer therapy (Kambappa et al., 2017).

  • Stereoselective Syntheses : A study by Wanner et al. (1991) on asymmetric electrophilic α-amidoalkylation for synthesizing 2-substituted piperidines showcases the importance of this method in the field of stereochemistry and drug development (Wanner et al., 1991).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. For detailed safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJBFFCUFALWQL-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide

CAS RN

10465-81-3
Record name Diazenedicarboxylic acid bis(N,N-piperidide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10465-81-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Azodicarbonyl)dipiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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